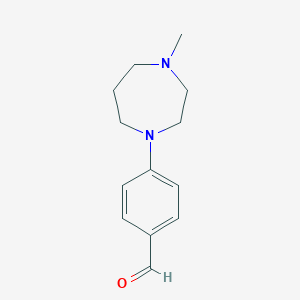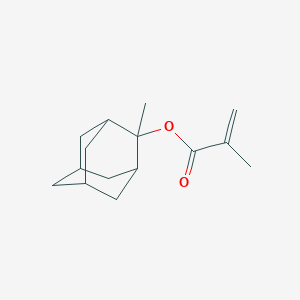![molecular formula C11H19N B065421 (5S,8S)-4-methylidene-8-propan-2-yl-1-azabicyclo[3.2.1]octane CAS No. 176849-13-1](/img/structure/B65421.png)
(5S,8S)-4-methylidene-8-propan-2-yl-1-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) is a complex organic compound that belongs to the family of tropane alkaloids.
準備方法
The synthesis of 1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) typically involves enantioselective construction methods. One common approach is the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides, which are catalyzed by a dual catalytic system comprising a rhodium (II) complex and a chiral Lewis acid . This method allows for the formation of the bicyclic scaffold with high diastereo- and enantioselectivity. Industrial production methods often rely on similar synthetic routes but are optimized for large-scale production .
化学反応の分析
1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols .
科学的研究の応用
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a key intermediate in the synthesis of various tropane alkaloids, which are known for their pharmacological properties . In biology, it is used to study the mechanisms of action of tropane alkaloids and their interactions with biological targets.
作用機序
The mechanism of action of 1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) involves its interaction with specific molecular targets in the body. These targets include neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation. The compound exerts its effects by modulating the activity of these targets, leading to changes in neurotransmitter levels and signaling pathways .
類似化合物との比較
1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) is unique among tropane alkaloids due to its specific structural features and biological activities. Similar compounds include other tropane alkaloids such as cocaine and atropine, which also interact with neurotransmitter receptors and have similar pharmacological effects . the specific structure of 1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) confers unique properties that make it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
176849-13-1 |
|---|---|
分子式 |
C11H19N |
分子量 |
165.27 g/mol |
IUPAC名 |
(5S,8S)-4-methylidene-8-propan-2-yl-1-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H19N/c1-8(2)11-10-5-7-12(11)6-4-9(10)3/h8,10-11H,3-7H2,1-2H3/t10-,11-/m0/s1 |
InChIキー |
NUCCBJPYYYIQEM-QWRGUYRKSA-N |
SMILES |
CC(C)C1C2CCN1CCC2=C |
異性体SMILES |
CC(C)[C@H]1[C@H]2CCN1CCC2=C |
正規SMILES |
CC(C)C1C2CCN1CCC2=C |
同義語 |
1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


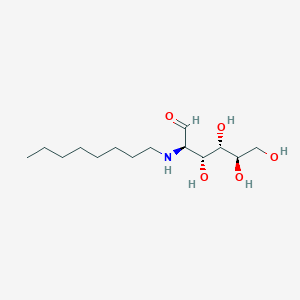
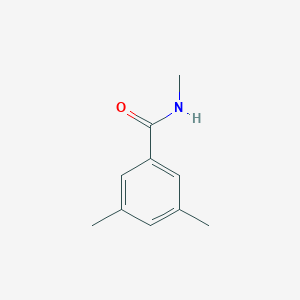

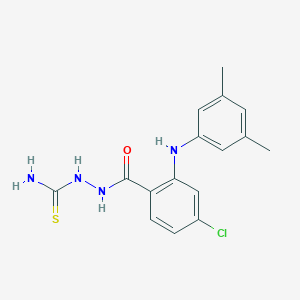
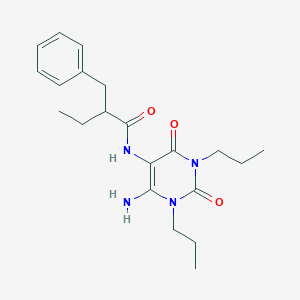

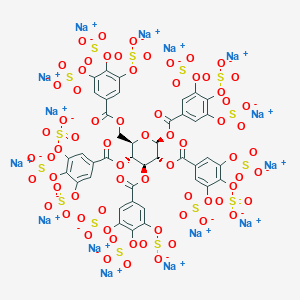

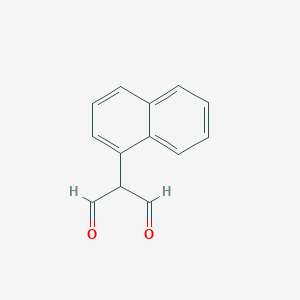
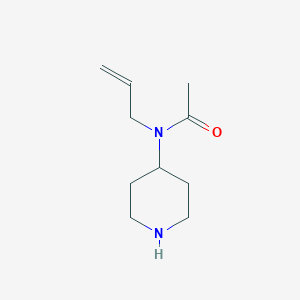
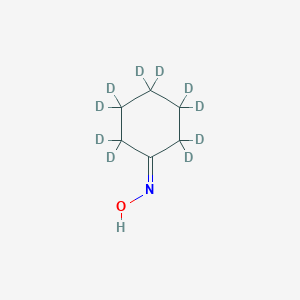
![tert-butyl N-[(2R)-2-hydroxy-3,3-dimethylbutyl]carbamate](/img/structure/B65367.png)
